8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core with various substituents such as aminophenyl, trimethyl, and methylbenzyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
6-(2-aminophenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-14-8-7-9-17(12-14)13-28-22(31)20-21(27(4)24(28)32)26-23-29(15(2)16(3)30(20)23)19-11-6-5-10-18(19)25/h5-12H,13,25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDJJFLPVTVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5N)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Ring Closure
Microwave irradiation significantly accelerates the cyclization of 5,6-diaminouracil derivatives. For example, 6-amino-5-carboxamidouracil precursors undergo ring closure with HMDS under microwave conditions (100–140°C, 100–200 W) to yield 8-substituted xanthine derivatives. The addition of tetrahydrofuran (THF) as a co-solvent improves homogeneity and reaction efficiency, particularly for gram-scale syntheses. This method reduces reaction times from days to 20–30 minutes while achieving yields exceeding 75%.
Formic Acid-Mediated Cyclization
Alternative routes involve heating pyrimidine precursors with formic acid to form tricyclic purine derivatives. For instance, pyrimido[2,1-f]purine frameworks are synthesized by refluxing carboxamido-substituted pyrimidines in formic acid for 10 hours. This approach is particularly effective for introducing electron-withdrawing groups at position 2.
Installation of the 8-(2-Aminophenyl) Substituent
The 2-aminophenyl group at position 8 is introduced via two primary strategies:
Precursor-Based Functionalization
Aryl-substituted uracil precursors containing a 2-nitrophenyl group are cyclized to form the imidazo-purine core, followed by nitro group reduction. For example, catalytic hydrogenation (H₂/Pd-C) of an 8-(2-nitrophenyl) intermediate in ethanol at 40 psi selectively reduces the nitro group to an amine. This method avoids side reactions at other positions due to the orthogonal stability of methyl and benzyl groups under hydrogenation conditions.
Post-Cyclization Coupling
Palladium-catalyzed cross-coupling reactions enable direct arylation at position 8. Suzuki-Miyaura coupling using 2-aminophenylboronic acid and a halogenated imidazo-purine precursor (e.g., 8-bromo derivative) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) achieves moderate yields (50–60%). However, this method requires careful optimization to prevent debenzylation at position 3.
Regioselective Alkylation at Positions 1, 6, and 7
Methyl groups at positions 1, 6, and 7 are installed sequentially through alkylation reactions:
N-1 Methylation
The purine nitrogen at position 1 is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Reaction at 60°C for 6 hours ensures complete methylation without over-alkylation.
C-6 and C-7 Methylation
A two-step protocol is employed:
-
C-6 Methylation : Treatment with methyl triflate in acetonitrile at 0°C selectively methylates the C-6 position.
-
C-7 Methylation : Sodium hydride-mediated deprotonation followed by reaction with methyl iodide in tetrahydrofuran (THF) installs the C-7 methyl group.
Introduction of the 3-(3-Methylbenzyl) Group
The 3-methylbenzyl moiety is introduced via nucleophilic substitution or reductive amination:
Alkylation with 3-Methylbenzyl Chloride
Reaction of the purine scaffold with 3-methylbenzyl chloride in the presence of NaH in DMF at 0°C affords the 3-benzylated product in 65–70% yield. Excess benzyl chloride (1.5 equiv) ensures complete substitution.
Reductive Amination
An alternative route involves condensing a 3-aminopurine intermediate with 3-methylbenzaldehyde followed by NaBH₃CN reduction. This method offers superior regioselectivity but requires protection of the 2-aminophenyl group.
Optimization and Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts cyclization efficiency. HMDS/THF mixtures enhance microwave absorption and prevent reagent stratification, enabling gram-scale synthesis. Conversely, pure HMDS leads to incomplete reactions due to poor solubility.
Competing Side Reactions
-
N-Dealkylation : Prolonged heating (>140°C) in HMDS causes partial cleavage of the 3-methylbenzyl group.
-
Oxidation of 2-Aminophenyl : Aerobic conditions promote oxidation to nitro derivatives, necessitating inert atmospheres during coupling steps.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Microwave) | Method 2 (Thermal) |
|---|---|---|
| Cyclization Time | 20–30 min | 18–24 h |
| Yield | 75–85% | 50–60% |
| Scalability | Gram-scale | Limited to 500 mg |
| Key Advantage | Rapid heating | No special equipment |
Chemical Reactions Analysis
8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups. Common reagents include halogens and nucleophiles.
Addition: Addition reactions involve the addition of specific groups to the compound. Common reagents include alkenes and alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various biological assays to evaluate its effects on different cell lines and organisms.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, making it a potential candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Imidazopurines: These compounds share the imidazo[2,1-f]purine core but differ in their substituents. The presence of different functional groups can significantly affect their chemical properties and biological activities.
Aminophenyl derivatives: These compounds contain the aminophenyl group but differ in their core structure. The combination of the aminophenyl group with different cores can lead to diverse chemical and biological properties.
Trimethyl and methylbenzyl derivatives: These compounds contain the trimethyl and methylbenzyl groups but differ in their core structure. The presence of these groups can influence the compound’s solubility, stability, and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Biological Activity
8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a molecular formula of CHNO and a molecular weight of 428.5 g/mol. This compound belongs to the imidazopurine class and exhibits significant biological activity, particularly in the realms of pharmacology and biochemistry.
Chemical Structure
The compound features an imidazo[2,1-f]purine core structure with various substituents that contribute to its biological properties. Below is a representation of its structure:
| Property | Value |
|---|---|
| CAS Number | 919030-55-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 428.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of serotonin receptors (5-HT and 5-HT) and phosphodiesterase enzymes (PDE4B and PDE10A), indicating its potential as an antidepressant and anxiolytic agent. The compound's ability to inhibit these pathways suggests it could be effective in treating mood disorders.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Antidepressant Activity : In vivo studies demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibited significant antidepressant effects in forced swim tests (FST) in mice. One derivative showed greater potency than diazepam in antianxiety tests .
- Phosphodiesterase Inhibition : The compound was evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways associated with mood regulation .
- Serotonin Receptor Affinity : The compound displayed affinity for serotonin receptors, suggesting a mechanism through which it may exert its antidepressant effects .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Study on Antidepressant Properties : A study involving various derivatives assessed their effects on serotonin receptor binding and phosphodiesterase inhibition. The results indicated that certain derivatives had promising antidepressant properties, leading to further investigation into their therapeutic potential .
- In Vitro Studies : Research involving cell lines demonstrated that the compound could influence cellular pathways linked to depression and anxiety disorders. The cytotoxicity was evaluated using standard assays, confirming its safety profile at therapeutic doses .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Q & A
Q. What are the optimal synthetic routes for 8-(2-aminophenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-imidazopurinedione, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation, cyclization, and functional group modifications. Key parameters include solvent choice (e.g., dichloromethane or ethanol for solubility), temperature control (50–80°C for cyclization steps), and catalyst selection (e.g., palladium for cross-coupling reactions). To optimize yield and purity, employ Design of Experiments (DoE) to screen variables like molar ratios and reaction time. Advanced platforms like continuous flow chemistry improve reproducibility and scalability .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C1, C6, C7) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography resolves the fused imidazo-purine core and spatial arrangement of the 3-methylbenzyl group. For ambiguous stereochemistry, employ 2D NMR (e.g., NOESY) to analyze through-space interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from substituent-dependent effects. For example, replacing the 2-aminophenyl group with a methoxyphenyl (as in ) alters steric and electronic properties, impacting target binding. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogens, electron-withdrawing groups). Pair this with molecular docking to correlate activity trends with binding affinities .
| Substituent Modifications | Observed Bioactivity Changes | Likely Mechanism |
|---|---|---|
| 2-Aminophenyl → Methoxyphenyl | Reduced kinase inhibition | Steric hindrance at target site |
| 3-Methylbenzyl → Hydroxypropyl | Enhanced solubility & moderate activity | Improved H-bonding capacity |
Q. What computational strategies are effective for predicting this compound’s interactions with adenosine receptors?
- Methodological Answer : Use molecular dynamics (MD) simulations to model ligand-receptor dynamics over 100+ ns trajectories. Focus on key residues (e.g., Phe168 in adenosine A₂A receptor) for π-π stacking with the purine core. Validate predictions with mutagenesis studies (e.g., alanine scanning) and radioligand binding assays (e.g., competitive displacement with [³H]ZM241385). Free-energy perturbation (FEP) calculations refine binding affinity estimates .
Q. How can solubility limitations of this hydrophobic compound be addressed in in vivo studies?
- Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water mixtures) or nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability. Alternatively, synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters at the 8-position) that hydrolyze in physiological conditions. Monitor solubility-pharmacokinetic relationships via HPLC-MS/MS in plasma samples .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on this compound’s metabolic stability?
- Methodological Answer : Variability stems from differences in hepatic microsome sources (e.g., human vs. rat) and assay conditions (e.g., NADPH concentration). Standardize protocols using pooled human liver microsomes and LC-MS-based metabolite profiling. For unstable analogs, identify metabolic soft spots (e.g., N-methyl groups susceptible to demethylation) using isotope labeling and MS/MS fragmentation patterns .
Key Research Recommendations
- Prioritize fragment-based drug design to optimize the imidazo-purine scaffold.
- Use cryo-EM for high-resolution structural insights into target complexes.
- Cross-validate bioactivity data across ≥3 independent assays to minimize false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
